6-Methyl-2,3-pyridinedicarboxylic acid
Overview
Description
6-Methyl-2,3-pyridinedicarboxylic acid is a chemical compound with the empirical formula C8H7NO4 . It is a constituent of paramount significance in the biomedical field and is widely harnessed in the formulation of pharmaceuticals aimed at a wide range of afflictions, encompassing cancer and neurodegenerative maladies .
Molecular Structure Analysis
The molecular weight of 6-Methyl-2,3-pyridinedicarboxylic acid is 181.15 g/mol . The InChI key is PHQBKLKZIXCRIX-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-2,3-pyridinedicarboxylic acid include a melting point of 170°C (dec.) (lit.) . The molecular weight is 181.15 g/mol .Scientific Research Applications
Catalysis in Organic Synthesis
6-Methyl-2,3-pyridinedicarboxylic acid has been utilized as an organocatalyst in the synthesis of complex organic compounds. For instance, 2,6-Pyridinedicarboxylic acid, a related compound, has been effective in synthesizing 1,5-benzodiazepine derivatives through a one-pot reaction, showcasing its role in facilitating regioselective bond formation in organic synthesis (Lal et al., 2013).
Coordination Chemistry and Material Science
In the field of coordination chemistry, this compound has shown significant application. It's been used in investigating the coordination functions of lanthanide pyridinedicarboxylates, which is pivotal in understanding the properties of materials based on these structures (Puntus et al., 2004). Additionally, polymorphism and hydrogen bonding studies in pyridinedicarboxylic acids have contributed to understanding the structural diversity in crystal engineering and material science applications (Evans et al., 2008).
Environmental Chemistry
In environmental chemistry, derivatives of pyridinedicarboxylic acid, including 6-methyl-2,3-pyridinedicarboxylic acid, have been studied for their degradation pathways. For example, coupled metabolic and photolytic degradation pathways of pyridinedicarboxylic acids have been researched, providing insights into environmental remediation strategies (Amador & Taylor, 1990).
Analytical Chemistry
This compound finds applications in analytical chemistry as well. It's been used in catalytic aerobic oxidation processes, enhancing the understanding of reaction mechanisms in organic chemistry (Zhang et al., 2008). Additionally, its role in sensitizing uranium fluorescence for analytical applications in the detection of uranium and lanthanides is noteworthy (Maji & Viswanathan, 2009).
Biochemistry and Biotechnology
In the realm of biochemistry and biotechnology, research on pyridinedicarboxylic acid derivatives has contributed to understanding cytochrome P-450-catalyzed reactions, which are crucial in drug metabolism and biochemistry (Guengerich et al., 1988). Furthermore, its use in ion chromatography for the detection of inorganic anions, magnesium, and calcium has significant implications in environmental and analytical chemistry (Chen & Adams, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methylpyridine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQBKLKZIXCRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337416 | |
Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-pyridinedicarboxylic acid | |
CAS RN |
53636-70-7 | |
Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyridine-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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